molecular formula C10H22O2 B1586682 (S)-1,2-Decanediol CAS No. 84276-14-2

(S)-1,2-Decanediol

Cat. No.: B1586682
CAS No.: 84276-14-2
M. Wt: 174.28 g/mol
InChI Key: YSRSBDQINUMTIF-JTQLQIEISA-N
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Description

(S)-1,2-Decanediol (CAS: 84276-14-2) is a chiral, aliphatic diol with the molecular formula C₁₀H₂₂O₂ and a molecular weight of 174.28 g/mol . It is structurally characterized by hydroxyl (-OH) groups on the first and second carbons of a 10-carbon chain, with the (S)-enantiomer configuration contributing to its stereospecific interactions in chemical and biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-1,2-Decanediol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 1-decanone, using chiral catalysts to ensure the formation of the (S)-enantiomer. Another method involves the asymmetric dihydroxylation of 1-decene using osmium tetroxide (OsO4) and a chiral ligand to achieve the desired stereochemistry.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of 1,2-decanedione using a chiral catalyst. This method is preferred due to its efficiency and scalability. The reaction typically occurs under high pressure and temperature conditions to ensure complete conversion of the starting material.

Chemical Reactions Analysis

Types of Reactions: (S)-1,2-Decanediol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form decanoic acid or other oxidized derivatives using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form decanol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form decyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: Decanoic acid.

    Reduction: Decanol.

    Substitution: Decyl chloride.

Scientific Research Applications

Sebum Reduction in Dermatological Applications

One of the primary applications of (S)-1,2-decanediol is its effectiveness in reducing sebum concentration on the skin. Seborrhea, characterized by excessive sebum production, can lead to various skin issues, including acne. Research indicates that this compound significantly lowers the dropping point of sebum, enhancing its fluidity and spreading ability. This property allows for easier release from sebaceous follicles and reduces greasiness on the skin surface.

Key Findings:

  • Clinical Studies : In clinical trials involving adolescents aged 17-19 with oily and acne-prone skin, topical application of this compound resulted in a significant reduction in skin sebum levels .
  • Mechanism : The compound's ability to modify the viscosity of sebum facilitates its spread across the skin, thereby improving overall skin appearance and reducing acne-related symptoms .

Anti-Inflammatory and Antioxidant Properties

This compound also exhibits notable anti-inflammatory and antioxidant properties. Studies have demonstrated its effectiveness in reducing inflammation in keratinocytes stimulated by lipopolysaccharides (LPS), which mimic bacterial infections.

Research Insights:

  • In Vitro Studies : Research highlighted that this compound could mitigate inflammatory responses and oxidative stress in skin cells, suggesting potential benefits for inflammatory skin conditions .
  • Combination Effects : When combined with other natural extracts like willow bark, this compound showed enhanced anti-inflammatory effects, indicating its utility in formulating effective skincare products .

Drug Penetration Enhancer

Another significant application of this compound is its role as a penetration enhancer for active pharmaceutical ingredients (APIs) in topical formulations. Its ability to facilitate the absorption of various drugs into the skin makes it a valuable component in dermatological preparations.

Applications:

  • Active Ingredients : It has been shown to assist in the penetration of compounds such as benzoyl peroxide, salicylic acid, and retinoids into areas with increased sebum production .
  • Formulation Versatility : this compound can be incorporated into a variety of formulations including creams, lotions, and gels aimed at treating oily or acne-prone skin .

Summary Table of Applications

Application AreaDescriptionKey Studies/Findings
Sebum ReductionReduces sebum concentration; improves fluidity of sebumSignificant reduction observed in clinical studies on adolescents
Anti-Inflammatory PropertiesMitigates inflammation and oxidative stress in keratinocytesEffective against LPS-stimulated inflammation
Drug Penetration EnhancementEnhances absorption of active ingredientsAssists penetration of benzoyl peroxide and salicylic acid
Cosmetic FormulationsIncorporated into creams and lotions for oily/acne-prone skinUsed in diverse cosmetic products targeting seborrhea

Mechanism of Action

The mechanism of action of (S)-1,2-Decanediol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The hydroxyl groups in the compound allow it to form hydrogen bonds with other molecules, influencing its reactivity and interactions.

Comparison with Similar Compounds

Key Properties:

  • Physical Properties : Density (0.922 g/cm³), melting point (48°C), boiling point (~255°C), and flash point (122°C) .
  • Applications: Polymer Synthesis: Acts as a monomer in condensation reactions for polyesters and polyurethanes . Cosmetics and Pharmaceuticals: Used in acne treatments (e.g., Acne RA-1,2) for sebum reduction and as an antimicrobial agent in preservative formulations . Hydrophobic Deep Eutectic Solvents (DES): Serves as a DES constituent due to its hydroxyl groups and hydrophobic chain .

Structural and Functional Analogues

(S)-1,2-Decanediol belongs to the 1,2-alkanediol family, where chain length and stereochemistry significantly influence physicochemical properties and biological activity. Below is a comparative analysis with structurally related diols:

Table 1: Comparison of 1,2-Alkanediols

Compound (CAS) Chain Length Molecular Weight (g/mol) Key Properties/Applications Efficacy/Activity Notes
1,2-Butanediol (584-03-2) C4 90.12 Solvent, humectant, low toxicity Lower antimicrobial activity; used as a plasticizer and antifreeze .
1,2-Hexanediol (6920-22-5) C6 118.18 Cosmetic preservative, moisturizer Moderate antimicrobial effect; EPA-designated low-priority substance due to mild toxicity .
1,2-Octanediol (1117-86-8) C8 146.23 Surfactant, anti-lice agent Higher potency than 1,2-decanediol against head lice (LC₅₀ comparison: 100% reference) .
This compound (84276-14-2) C10 174.28 Polymer synthesis, sebum reduction, DES constituent Strongest antimicrobial activity among C5–C10 alkanediols (low MIC values) , but limited preservative efficacy in formulations .
1,10-Decanediol (N/A) C10 174.28 Polymer precursor, crosslinking agent Positional isomer of 1,2-decanediol; lacks antimicrobial properties due to distal OH groups.

Key Research Findings

Antimicrobial Activity

  • Chain-Length Dependency : Antimicrobial efficacy increases with chain length. This compound (C10) exhibits the lowest minimum inhibitory concentrations (MIC) against common cosmetic microbes (e.g., Staphylococcus aureus, Escherichia coli) compared to shorter-chain analogs like 1,2-hexanediol (C6) and 1,2-octanediol (C8) .

Toxicity and Regulatory Status

  • EPA Analog Approach : The U.S. EPA classifies 1,2-alkanediols as low-priority substances when toxicity data for analogs (e.g., 1,2-butanediol) indicate low bioaccumulation and environmental persistence .
  • Cosmetic Safety : The Cosmetic Ingredient Review (CIR) panel groups 1,2-alkanediols as safe for topical use, citing similar toxicity profiles across chain lengths .

Biological Activity

(S)-1,2-Decanediol, a straight-chain aliphatic diol, has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory applications. This article examines the compound's biological properties, supported by various studies and case analyses.

This compound is a chiral molecule with the following structural formula:

C10H22O2\text{C}_{10}\text{H}_{22}\text{O}_2

It features a linear carbon chain of ten carbon atoms with hydroxyl groups at the first and second positions. This structure contributes to its solubility and interaction with biological membranes, influencing its biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound against various pathogens. Notably:

  • Efficacy Against Skin Microbiota : Research indicates that this compound demonstrates significant antimicrobial activity against skin-associated bacteria such as Corynebacterium xerosis and Staphylococcus epidermidis. In vitro studies showed that at concentrations as low as 0.3%, it effectively inhibits the growth of these bacteria, outperforming traditional deodorants like farnesol .
  • Synergistic Effects : When combined with other alkanediols of varying chain lengths (5-10 carbon atoms), this compound exhibits a synergistic antimicrobial effect. This combination enhances its efficacy against selected microbial strains .

Anti-inflammatory Properties

This compound also possesses notable anti-inflammatory properties:

  • Reduction of Inflammatory Markers : A study demonstrated that this compound significantly reduces pro-inflammatory cytokines in lipopolysaccharide-stimulated keratinocytes. This suggests its potential application in managing inflammatory skin conditions .
  • Mechanism of Action : The compound appears to modulate inflammatory pathways by inhibiting the expression of cytokines such as IL-6 and TNF-α, thereby alleviating inflammation associated with bacterial infections .

Clinical Applications in Dermatology

  • Acne Treatment : A clinical study involving adolescents with oily and acne-prone skin showed that topical application of this compound significantly reduced sebum production. This reduction in sebum was linked to improved skin conditions in participants aged 17-19 years .
  • Body Odor Management : In another study focusing on body odor control, this compound was applied topically in low concentrations to effectively inhibit odor-causing bacteria without causing skin irritation .

Safety Profile

The safety assessments for this compound indicate a favorable profile for cosmetic use:

  • Toxicity Studies : Acute toxicity studies have shown that this compound has a high LD50 value in mammalian models, suggesting low toxicity when applied topically . Long-term exposure studies have not indicated any significant adverse effects .

Summary of Findings

The biological activity of this compound can be summarized as follows:

Activity Details
AntimicrobialEffective against Corynebacterium xerosis, Staphylococcus epidermidis
Anti-inflammatoryReduces IL-6 and TNF-α levels in keratinocytes
Clinical ApplicationReduces sebum production; effective for managing acne and body odor
Safety ProfileHigh LD50; well-tolerated in long-term studies

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (S)-1,2-Decanediol relevant to polymer synthesis?

  • Answer : Critical properties include a melting point of 48°C, boiling point of 254.999°C at 760 mmHg, and density of 0.922 g/cm³ . These parameters influence reaction kinetics and polymer thermal stability. The compound’s hydroxyl groups enable esterification with carboxylic acids or reaction with isocyanates to form polyesters/polyurethanes, offering flexibility and durability in materials .

Q. How should this compound be safely handled and stored in laboratory settings?

  • Answer : Use personal protective equipment (PPE) to avoid skin/eye contact. Store in sealed containers at ambient temperatures, away from strong oxidizers. Although non-flammable, ensure ventilation during synthesis to mitigate vapor exposure .

Q. What experimental methods are recommended for characterizing this compound’s purity and structure?

  • Answer : Employ nuclear magnetic resonance (NMR) to confirm hydroxyl group positions and gas chromatography-mass spectrometry (GC-MS) for purity assessment. Cross-reference physical properties (e.g., melting point) with databases like NIST Chemistry WebBook to validate results .

Q. How can solubility challenges of this compound in aqueous systems be addressed during purification?

  • Answer : Use alcohol-based solvents (e.g., ethanol) for recrystallization due to its insolubility in water and petroleum ether. Optimize temperature gradients during crystallization to enhance yield .

Advanced Research Questions

Q. How to design experiments for synthesizing Co-doped ZnO nanoparticles using this compound?

  • Answer : Follow protocols from analogous diol-mediated syntheses: combine this compound with metal precursors (e.g., Zn(acac)₂ and Co(acac)₂) in high-boiling solvents (e.g., 1-octadecene). Monitor reaction kinetics via FTIR to track hydroxyl group reactivity and adjust stoichiometry for desired doping efficiency .

Q. How to resolve contradictions in literature data on this compound’s reactivity across polymerization studies?

  • Answer : Conduct a systematic review of reaction conditions (e.g., catalyst type, temperature). Compare outcomes using standardized protocols (e.g., fixed molar ratios of diol to isocyanate). Validate discrepancies via replicate experiments and consult primary sources (e.g., NIST data) for property benchmarks .

Q. What strategies optimize this compound’s reaction efficiency in polyurethane synthesis?

  • Answer : Pre-dry the diol to minimize moisture interference. Use catalytic amounts of tin-based compounds (e.g., dibutyltin dilaurate) to accelerate urethane bond formation. Monitor molecular weight distribution via gel permeation chromatography (GPC) to tailor material properties .

Q. How to ensure reproducibility of polymer properties when scaling up this compound-based reactions?

  • Answer : Document all variables (e.g., solvent purity, stirring rate) using standardized templates (see ). Include raw data and appendices detailing batch-specific adjustments, as per academic reporting guidelines .

Q. How to assess the reliability of conflicting toxicity data for this compound in biomedical applications?

  • Answer : Apply EPA’s hazard screening framework: exclude studies with unclear methodologies or non-academic sources (e.g., commercial websites). Prioritize peer-reviewed studies with explicit experimental conditions and validated assays .

Q. What methodologies evaluate synergistic effects of this compound with other diols in copolymer systems?

  • Answer : Use differential scanning calorimetry (DSC) to analyze glass transition temperatures (TgT_g) in blended systems. Pair with computational modeling (e.g., molecular dynamics) to predict compatibility and phase behavior. Validate with mechanical testing (e.g., tensile strength) .

Properties

IUPAC Name

(2S)-decane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2/c1-2-3-4-5-6-7-8-10(12)9-11/h10-12H,2-9H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRSBDQINUMTIF-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369963
Record name (S)-1,2-DECANEDIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84276-14-2
Record name (S)-1,2-DECANEDIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a well-stirred solution of bis-1,4-(9'-O-dihydroquinidine)phthalazine (7.8 mg, 0.01 mmol), potassium ferricyanide (0.99 g, 3 mmol), potassium carbonate (0.42 g, 3 mmol), and osmium tetroxide (0.1 mL of a 0.1M toluene solution, 0.01 mmol) in 15 mL of a tert-butyl alcohol-water (1:1, v/v) at 0° C., 1-decene (0.14 g, 0.19 mL, 1 mmol) was added in one portion. The mixture was stirred for 24 h at 0° C. Solid sodium sulfite (1.5 g) was added and the mixture was stirred for an additional hour, and then warmed up to room temperature. Ethyl acetate (10 mL) was added to the reaction mixture, and aqueous layer was extracted with ethyl acetate (3×5 mL). Combined organic layer was dried over anhydrous magnesium sulfate, and concentrated in vacuo. Crude product was purified by flash chromatography (silica gel, hexanes/EtOAc) to afford decane 1,2-diol as a white solid (0.145 g, 83%). HPLC analysis of the bis-Mosher ester of this crude decane 1,2 diol gave 84% ee.
[Compound]
Name
1,4-(9'-O-dihydroquinidine)phthalazine
Quantity
7.8 mg
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.19 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.99 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
83%

Synthesis routes and methods II

Procedure details

A homogeneous clear solution is prepared by adding 3 moles of acetone to 1 mole of 1-decene oxide at room temperature. After adding 50 grams of 5% aqueous sulfuric acid to the solution, the acetone is evaporated off and the resulting solution is neutralized by adding an aqueous sodium hydroxide. The neutralized solution is extracted with pet ether and the extract dried over anhydrous magnesium sulfate. The pet ether is stripped off and 1,2-decanediol is obtained by distilling under vacuo.
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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